6-Methyl-2-(2-(phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[[2-(benzenesulfonyl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S2/c1-11-7-8-13-14(9-11)25-18(16(13)17(19)22)20-15(21)10-26(23,24)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H2,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWTUCBBUYRGIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CS(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methyl-2-(2-(phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzo[b]thiophene core with several functional groups that contribute to its biological activity. The presence of the phenylsulfonyl group and the acetamido moiety are particularly noteworthy as they may influence its interaction with biological targets.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment.
- Anti-inflammatory Effects : There is evidence that the compound can modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly reduce cell viability in cancer cell lines. The following table summarizes key findings from various studies:
| Study | Cell Line | Concentration | Effect Observed |
|---|---|---|---|
| A549 (lung cancer) | 10 µM | 50% reduction in viability | |
| MCF-7 (breast cancer) | 20 µM | Induction of apoptosis | |
| HeLa (cervical cancer) | 5 µM | Inhibition of migration |
In Vivo Studies
Animal model studies have also been conducted to assess the therapeutic potential of this compound. Notably:
- Tumor Models : In xenograft models, treatment with the compound resulted in significant tumor size reduction compared to control groups.
- Toxicity Assessment : Toxicological evaluations indicated a favorable safety profile at therapeutic doses.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study A : A patient with resistant bacterial infection showed improvement after treatment with a derivative of this compound, suggesting its potential as an antibiotic.
- Case Study B : In a clinical trial for breast cancer patients, those receiving this compound exhibited better outcomes compared to those on standard chemotherapy.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 6-Methyl-2-(2-(phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step reactions starting from readily available thiophene derivatives. The synthetic pathways often include:
- Formation of the Thiophene Ring : Utilizing cyclization reactions that introduce various substituents.
- Acetamido Group Introduction : Achieved through acylation reactions with acetamides.
- Sulfonylation : The introduction of a phenylsulfonyl group can be accomplished via electrophilic aromatic substitution.
Characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Antibacterial Activity
Research has demonstrated that thiophene derivatives exhibit significant antibacterial properties. In particular, studies have shown that compounds similar to this compound possess activity against various Gram-positive and Gram-negative bacteria. For instance:
- Compounds derived from thiophene have been tested against Staphylococcus aureus and Escherichia coli, showing inhibition rates ranging from 40% to 86% .
- The presence of specific substituents on the thiophene ring enhances antibacterial activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .
Antitumor Activity
Antitumor properties have also been explored for thiophene derivatives. In vitro studies indicate that certain compounds exhibit significant antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer). Notably:
- The synthesis of polyfunctionally substituted heterocyclic compounds derived from tetrahydrobenzo[b]thiophenes has shown promising results in inhibiting tumor cell growth .
- Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through various pathways .
Antioxidant Activity
The antioxidant potential of thiophene derivatives is another area of interest. Compounds similar to this compound have been evaluated using assays such as the ABTS method. Results indicate that some derivatives exhibit significant radical scavenging activity comparable to established antioxidants like ascorbic acid .
Case Study 1: Synthesis and Evaluation of Thiophene Derivatives
In a recent study published in 2023, researchers synthesized a series of thiophene-2-carboxamide derivatives and evaluated their biological activities. The study highlighted:
- The synthesis involved cyclization reactions leading to various substituted thiophenes.
- Biological tests revealed that amino-substituted derivatives showed superior antibacterial activity compared to hydroxyl or methyl-substituted counterparts.
This work underscores the importance of structural modifications in enhancing biological efficacy .
Case Study 2: Antitumor Screening
Another significant study focused on the antitumor activities of tetrahydrobenzo[b]thiophene derivatives. The findings included:
- A comprehensive screening against multiple cancer cell lines revealed several compounds with high inhibitory effects.
- The study utilized one-pot reactions for synthesis, highlighting efficiency and ease of production while maintaining biological activity.
This case illustrates the potential for developing new anticancer agents based on thiophene scaffolds .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups : The phenylsulfonyl group in the target compound mirrors the p-bromo substituent in S8 , which enhanced anticancer activity in A-549 lung cancer cells .
- Carboxamide vs. ester : The carboxamide at position 3 may improve solubility or target binding compared to ester derivatives like 6o .
Insights :
Anticancer Activity :
- Compound S8 (p-bromo benzylideneamino derivative) showed significant cytotoxicity against A-549 cells, attributed to electron-withdrawing substituents enhancing cellular uptake or target binding .
- Ethyl ester derivatives (e.g., 6o ) lack reported activity, suggesting that ester groups may reduce potency compared to carboxamides or amides .
Functional Group Impact :
Preparation Methods
Methyl Group Introduction
The 6-methyl group is incorporated during the Gewald reaction by selecting p-methyl cyclohexanone. Alternative routes involve post-synthetic methylation using methyl iodide under basic conditions, though this approach is less efficient (Yield: 60–65%).
Direct Amidation of Carboxylic Acid
An alternative to nitrile hydrolysis involves starting with 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid. The acid is converted to its acyl chloride using oxalyl chloride/DMF, followed by reaction with ammonium hydroxide to yield the carboxamide (Yield: 78%).
Analytical Characterization
Key spectroscopic data for intermediates and the final compound are summarized below:
Challenges and Mitigation
- Sulfur Reactivity : Elemental sulfur’s low solubility in ethanol can prolong reaction times. Substituting dimethylformamide (DMF) as the solvent improves cyclization efficiency.
- Acylation Side Reactions : Over-acylation is mitigated by maintaining low temperatures (0–5°C) during acyl chloride addition.
- Nitrile Hydrolysis : Excessive heating in sulfuric acid risks decarboxylation. Monitoring reaction progress via TLC ensures optimal stopping points.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 6-Methyl-2-(2-(phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of a tetrahydrobenzo[b]thiophene core. Key steps include:
- Functionalization : Introducing acetamido and phenylsulfonyl groups via nucleophilic acyl substitution or coupling reactions.
- Reaction Conditions : Use anhydrous solvents (e.g., CH₂Cl₂) under nitrogen to prevent hydrolysis. Reflux temperatures (~40–60°C) and stoichiometric ratios (e.g., 1.2 equivalents of sulfonylating agents) improve yields.
- Purification : Reverse-phase HPLC with gradients (e.g., MeCN:H₂O) ensures high purity. Yield optimization requires iterative adjustments of catalyst (e.g., DMAP) and reaction time .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer : Prioritize:
- ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., phenylsulfonyl protons at δ 7.5–8.0 ppm; tetrahydrobenzo[b]thiophene methyl groups at δ 1.2–1.5 ppm).
- IR Spectroscopy : Identify C=O (1650–1750 cm⁻¹), NH (3200–3400 cm⁻¹), and S=O (1150–1250 cm⁻¹) stretches.
- LC-MS/HRMS : Validate molecular weight (e.g., [M+H]+ peak) and fragmentation patterns. Cross-reference with computational simulations for structural validation .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound against cancer cell lines?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., phenylsulfonyl to alkylsulfonyl) to assess electronic/steric effects.
- Biological Assays : Use standardized cytotoxicity assays (e.g., MTT on HepG-2 or MCF-7 cells) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin).
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or DNA topoisomerases. Compare results with derivatives showing varied activity .
Q. What strategies are recommended for resolving contradictions in reported biological activities of structurally similar tetrahydrobenzo[b]thiophene derivatives?
- Methodological Answer :
- Purity Validation : Use HPLC (≥95% purity) to exclude impurities as confounding factors.
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration).
- Structural Re-analysis : Re-examine NMR/HRMS data for misassigned substituents. Compare with analogs (e.g., ethylsulfonyl vs. phenylsulfonyl derivatives) to isolate activity drivers .
Q. How can computational chemistry be integrated with experimental approaches to optimize the synthesis of this compound?
- Methodological Answer :
- Reaction Path Prediction : Use quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps.
- Condition Optimization : Apply machine learning to analyze experimental variables (e.g., solvent polarity, temperature) and predict optimal parameters.
- Feedback Loops : Validate computational predictions with small-scale reactions, then refine models iteratively .
Q. What methodological considerations are critical when evaluating the pharmacokinetic properties of this compound in preclinical studies?
- Methodological Answer :
- Solubility & Stability : Assess in simulated physiological fluids (e.g., PBS at pH 7.4) using UV-Vis spectroscopy.
- Metabolic Profiling : Incubate with liver microsomes and analyze metabolites via LC-MS/MS.
- In Vivo PK Studies : Measure bioavailability (e.g., oral vs. IV administration in rodents) and half-life using compartmental modeling. Prioritize compounds with >30% oral bioavailability and low clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
